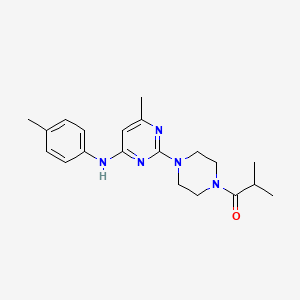![molecular formula C20H20ClNO2 B11245490 1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B11245490.png)
1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE is a complex organic compound characterized by its unique structure, which includes a furan ring, chlorinated phenyl group, and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Methoxyphenyl Group: This step involves nucleophilic substitution reactions to attach the methoxyphenyl group to the furan ring.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which {[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {[5-(3-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE
- {[5-(3-CHLORO-4-METHYLPHENYL)THIOPHEN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE
Uniqueness
{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYL}[(4-METHOXYPHENYL)METHYL]AMINE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H20ClNO2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C20H20ClNO2/c1-14-3-6-16(11-19(14)21)20-10-9-18(24-20)13-22-12-15-4-7-17(23-2)8-5-15/h3-11,22H,12-13H2,1-2H3 |
InChI Key |
GDNKSOAQROOJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B11245407.png)

![N-(2,6-difluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245417.png)
![2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11245418.png)

![2-[4-(4-Iodobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11245423.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11245430.png)


![1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11245451.png)
![N-(3,5-dichlorophenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11245472.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylbenzyl)piperidine-3-carboxamide](/img/structure/B11245477.png)
![N-(3-fluorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11245484.png)

